2,5-Dimethyl-4-(phenyldiazenyl)phenol
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Overview
Description
2,5-Dimethyl-4-(phenyldiazenyl)phenol is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol . It is a member of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) attached to a phenol ring. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(phenyldiazenyl)phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. One common method includes:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,5-dimethylphenol under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(phenyldiazenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The azo group can be reduced to amines using reducing agents such as sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic solutions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-Dimethyl-4-(phenyldiazenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(phenyldiazenyl)phenol involves:
Molecular Targets: The compound interacts with cellular components, particularly proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species (ROS) and can also interfere with cellular signaling pathways by modifying key enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Lacks the diazenyl group, making it less effective as a dye.
4-(Phenyldiazenyl)aniline: Contains an amino group instead of a phenolic group, altering its reactivity and applications.
2,5-Dimethyl-4-(phenyldiazenyl)aniline: Similar structure but with an amino group, used in different applications.
Uniqueness
2,5-Dimethyl-4-(phenyldiazenyl)phenol is unique due to its combination of a phenolic group and a diazenyl group, which imparts distinct chemical properties and makes it highly valuable in dye and pigment industries .
Properties
Molecular Formula |
C14H14N2O |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,5-dimethyl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C14H14N2O/c1-10-9-14(17)11(2)8-13(10)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
InChI Key |
OZBDUTKSQPNBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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